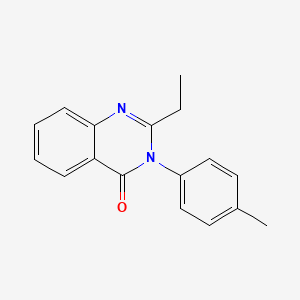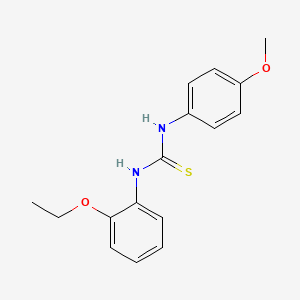
7-ethoxy-3-ethyl-4-methyl-2H-chromen-2-one
Overview
Description
7-ethoxy-3-ethyl-4-methyl-2H-chromen-2-one, also known as coumarin, is a natural organic compound with a sweet odor. It is widely used in perfumes, cosmetics, and food flavorings. Coumarin has also been studied for its potential medicinal properties, including its anti-inflammatory, anticoagulant, and anticancer effects.
Mechanism of Action
The mechanism of action of 7-ethoxy-3-ethyl-4-methyl-2H-chromen-2-one is complex and varies depending on the specific biological activity being studied. Coumarin has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and xanthine oxidase (XO). Coumarin also has anticoagulant effects by inhibiting the activity of thrombin and factor Xa. In addition, 7-ethoxy-3-ethyl-4-methyl-2H-chromen-2-one has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Biochemical and Physiological Effects:
Coumarin has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Coumarin also has anticoagulant effects by inhibiting the activity of clotting factors and platelet aggregation. In addition, 7-ethoxy-3-ethyl-4-methyl-2H-chromen-2-one has been shown to have antioxidant effects by scavenging free radicals and reducing oxidative stress.
Advantages and Limitations for Lab Experiments
Coumarin has several advantages for lab experiments, including its low cost, availability, and ease of synthesis. Coumarin is also stable and can be stored for long periods of time. However, 7-ethoxy-3-ethyl-4-methyl-2H-chromen-2-one has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high doses. Therefore, caution should be taken when working with 7-ethoxy-3-ethyl-4-methyl-2H-chromen-2-one and appropriate safety measures should be followed.
Future Directions
There are several future directions for the research of 7-ethoxy-3-ethyl-4-methyl-2H-chromen-2-one. One direction is the development of 7-ethoxy-3-ethyl-4-methyl-2H-chromen-2-one derivatives with improved pharmacological properties and reduced toxicity. Another direction is the investigation of the potential of 7-ethoxy-3-ethyl-4-methyl-2H-chromen-2-one as a therapeutic agent for various diseases, including cancer, diabetes, and cardiovascular diseases. Additionally, further research is needed to elucidate the mechanism of action of 7-ethoxy-3-ethyl-4-methyl-2H-chromen-2-one and its potential interactions with other drugs and compounds.
Conclusion:
In conclusion, 7-ethoxy-3-ethyl-4-methyl-2H-chromen-2-one is a natural organic compound with potential medicinal properties. It has been extensively studied for its anti-inflammatory, anticoagulant, and anticancer effects. Coumarin can be synthesized through several methods and has several advantages for lab experiments. However, caution should be taken when working with 7-ethoxy-3-ethyl-4-methyl-2H-chromen-2-one due to its potential toxicity at high doses. There are several future directions for the research of 7-ethoxy-3-ethyl-4-methyl-2H-chromen-2-one, including the development of 7-ethoxy-3-ethyl-4-methyl-2H-chromen-2-one derivatives and investigation of its potential as a therapeutic agent for various diseases.
Synthesis Methods
Coumarin can be synthesized through several methods, including the Pechmann condensation reaction, Perkin reaction, and Knoevenagel reaction. The Pechmann condensation reaction involves the condensation of phenols with β-ketoesters in the presence of a catalyst, such as sulfuric acid. The Perkin reaction involves the reaction of an aromatic aldehyde with an acid anhydride in the presence of a catalyst, such as sodium acetate. The Knoevenagel reaction involves the reaction of an aldehyde or ketone with a malonic ester in the presence of a catalyst, such as piperidine. These methods have been optimized to produce 7-ethoxy-3-ethyl-4-methyl-2H-chromen-2-one in high yields and purity.
Scientific Research Applications
Coumarin has been extensively studied for its potential medicinal properties. It has been shown to have anti-inflammatory, anticoagulant, and anticancer effects. Coumarin has also been investigated for its potential as an antioxidant, antifungal, and antimicrobial agent. Coumarin derivatives have been developed and tested for their potential as therapeutic agents for various diseases, including cancer, diabetes, and cardiovascular diseases.
properties
IUPAC Name |
7-ethoxy-3-ethyl-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-4-11-9(3)12-7-6-10(16-5-2)8-13(12)17-14(11)15/h6-8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQNCMYNZIUVIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C=C(C=C2)OCC)OC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30976401 | |
| Record name | 7-Ethoxy-3-ethyl-4-methyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30976401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-ethoxy-3-ethyl-4-methyl-2H-chromen-2-one | |
CAS RN |
6094-64-0 | |
| Record name | 7-Ethoxy-3-ethyl-4-methyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30976401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(9H-fluoren-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B5780303.png)
![4-[4-methyl-5-(methylsulfonyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5780315.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide](/img/structure/B5780330.png)
![4-{[3-(ethoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5780335.png)
![5-[(4-methyl-1-piperazinyl)methyl]-4-(1-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5780338.png)
![N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidene-2-pyridinecarbohydrazide](/img/structure/B5780346.png)

![2-{[4-phenyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5780386.png)
![ethyl 4-[(2-chloro-4-methylbenzoyl)amino]benzoate](/img/structure/B5780394.png)

![1-{[(4-chloro-2-methylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5780401.png)


